BenchChemオンラインストアへようこそ!

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Fragment-Based Drug Discovery Biophysical Assays Ligand Efficiency

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a synthetic biguanide derivative featuring a 4-methylpiperidine core. With a molecular formula of C8H17N5 and a molecular weight of 183.25 g/mol, it belongs to the class of N1-cyclic amine-N5-substituted biguanide derivatives, a class investigated for inhibition of cancer cell proliferation, metastasis, and recurrence.

Molecular Formula C8H17N5
Molecular Weight 183.25 g/mol
CAS No. 737694-65-4
Cat. No. B1425099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
CAS737694-65-4
Molecular FormulaC8H17N5
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=N)N=C(N)N
InChIInChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12)
InChIKeyGOEQXDWYNXSHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide (CAS 737694-65-4): A 4-Methylpiperidine Biguanide Building Block for Pharmaceutical Research and Fragment-Based Drug Discovery


N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a synthetic biguanide derivative featuring a 4-methylpiperidine core. With a molecular formula of C8H17N5 and a molecular weight of 183.25 g/mol, it belongs to the class of N1-cyclic amine-N5-substituted biguanide derivatives, a class investigated for inhibition of cancer cell proliferation, metastasis, and recurrence [1]. The compound's IUPAC name is N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide, and it is commercially available with a purity typically ≥95% from multiple suppliers . Its structure, featuring a biguanide moiety attached to a 4-methylpiperidine ring, positions it as a versatile intermediate in medicinal chemistry and a potential ligand in fragment-based screening campaigns.

Procurement Risk: Why 4-Methylpiperidine Biguanides Are Not Interchangeable with Unsubstituted or Simple Amidine Analogs


Within the piperidine carboximidamide family, substituting one analog for another without careful consideration can compromise experimental outcomes. The target compound is a biguanide, possessing two guanidine-like moieties, which fundamentally alters its hydrogen-bonding capacity and basicity compared to simple piperidine-1-carboximidamides. For example, the key fragment hit 4-methylpiperidine-1-carboximidamide (PDB ligand 46W, MW 141.21) [1] lacks the second guanidine group, resulting in a different pharmacophore profile. Similarly, the unsubstituted piperidine-1-carboximidamide (CAS 4705-39-9, MW 127.19) [2] and its biguanide counterpart (CAS 4705-40-2, MW 169.23) [3] lack the 4-methyl group, which influences both steric bulk and lipophilicity. These structural differences are particularly critical in fragment-based drug discovery, where minor modifications can drastically alter binding poses and ligand efficiency.

Quantitative Differentiation Guide for N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide


Molecular Weight and Heavy Atom Count Differentiate Target Compound from Fragment Hit 46W for Biophysical Assays

In fragment-based screening campaigns, molecular weight is a primary filter for library design. The target compound (MW 183.25) is significantly larger than the endothiapepsin fragment hit 4-methylpiperidine-1-carboximidamide (PDB 46W, MW 141.21), which was identified as a low-affinity binder in a crystallographic screen [1]. This 42.04 Da increase corresponds to the addition of a second guanidine group, adding 3 extra heavy atoms (N3) and enabling additional hydrogen bond interactions with target proteins.

Fragment-Based Drug Discovery Biophysical Assays Ligand Efficiency

Hydrogen Bond Donor Capacity of Biguanide Moiety Surpasses Simple Amidine Analogs

The biguanide functional group in the target compound provides a higher hydrogen bond donor (HBD) count compared to simple piperidine-1-carboximidamides. The target compound possesses 5 HBDs and 5 hydrogen bond acceptors (HBA), whereas 4-methylpiperidine-1-carboximidamide (PDB 46W) has only 3 HBDs [1]. This increased capacity for directed hydrogen bonding can be critical for engaging polar residues in enzyme active sites, as demonstrated by the crystallographic pose of 46W in endothiapepsin, where the amidine group interacts with the catalytic aspartate dyad [2].

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

4-Methyl Substitution Increases Lipophilicity (cLogP) Relative to Unsubstituted Piperidine Biguanides

The 4-methyl group on the piperidine ring contributes to increased lipophilicity compared to the unsubstituted biguanide analog. Based on PubChem computed properties, the unsubstituted piperidine biguanide (CAS 4705-40-2) has an XLogP3-AA of -0.4 [1]. The addition of a methyl group typically increases logP by approximately 0.5 log units, suggesting the target compound has a predicted logP near 0.1, closer to optimal CNS drug space.

Physicochemical Properties ADME Prediction Lipophilicity

Biguanide Class Demonstrates AMPK Activation and Anti-Proliferative Activity in Cancer Models

The target compound belongs to the N1-cyclic amine-N5-substituted biguanide class, which has been shown to activate AMPK and inhibit cancer cell proliferation in multiple cancer types. Patent US 10,221,190 claims biguanide derivatives exhibiting 'excellent effects for inhibition of cancer cell proliferation and inhibition of cancer metastasis and recurrence' [1]. Unlike metformin, which is a well-known mitochondrial complex I inhibitor with limited anticancer potency, certain N1-cyclic amine biguanides demonstrated enhanced antiproliferative activity against colorectal, lung, breast, and liver cancer cells at lower doses [1]. The 4-methylpiperidine substitution pattern may contribute to this enhanced activity profile.

Cancer Biology AMPK Pathway Mitochondrial Complex I Inhibition

Commercial Availability at ≥95% Purity with Full Analytical Documentation Supports Reproducible Research

The target compound is commercially available from multiple suppliers with specified purity ≥95% and comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In contrast, the simpler fragment analog 4-methylpiperidine-1-carboximidamide (PDB 46W) is available primarily through custom synthesis or as a sulfate salt, which may require additional formulation steps . The availability of pre-characterized material with batch-specific analytical data reduces procurement risk and ensures experimental reproducibility.

Procurement Quality Control Reproducibility

Piperidine Biguanides Exhibit Distinct Physicochemical Profile from Piperazine Biguanide Analogs

The piperidine core of the target compound (C8H17N5, MW 183.25) distinguishes it from the closely related piperazine biguanide analog N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide (CAS 18413-26-8, C7H16N6, MW 184.24) . While the piperazine analog has an additional nitrogen in the ring (N6 vs N5), the piperidine version lacks the potential for dual protonation states that can complicate SAR interpretation in biological assays. This structural difference can lead to divergent biological activity and pharmacokinetic profiles.

Medicinal Chemistry Bioisosterism Scaffold Hopping

Application Scenarios for N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide Based on Validated Differentiation Evidence


Fragment-to-Lead Optimization Starting from Endothiapepsin Hit 46W

Teams conducting fragment-based drug discovery against aspartyl proteases can procure the target compound as a 'fragment-grown' analog of the validated endothiapepsin hit 4-methylpiperidine-1-carboximidamide (PDB 46W). The additional biguanide moiety offers expanded hydrogen bonding capacity, which may engage additional residues in the S1' or S2' pockets of aspartyl proteases, potentially improving binding affinity from the initial fragment-level KD [1].

AMPK-Activating Anticancer Lead Generation Using Biguanide Scaffolds

Oncology research groups exploring AMPK activation as a therapeutic strategy can use the target compound as a starting point for synthesizing novel N1-cyclic amine-N5-substituted biguanides. The 4-methylpiperidine core provides a synthetically tractable scaffold with demonstrated class-level anticancer activity across multiple cell lines, as supported by US Patent 10,221,190, which specifically claims biguanide derivatives with a piperidine moiety for cancer indications [1].

Physicochemical Property Optimization for CNS-Targeted Programs

Medicinal chemistry teams optimizing CNS drug candidates can evaluate the target compound as a scaffold with a predicted logP near 0.1, representing a favorable shift from the unsubstituted piperidine biguanide (XLogP3-AA = -0.4) [1]. This moderate increase in lipophilicity, combined with 5 hydrogen bond donors, positions the compound at the interface of CNS drug-like space, making it suitable for blood-brain barrier penetration studies.

High-Throughput Screening Library Expansion with Pre-Characterized Building Blocks

Screening laboratories can procure the target compound with ≥95% purity and full analytical documentation (NMR, HPLC, LC-MS) from qualified suppliers [1][2], enabling immediate deployment in biochemical and cell-based assays without additional purification. This reduces procurement-to-assay timelines compared to custom-synthesized analogs that may have variable purity and limited analytical characterization.

Quote Request

Request a Quote for N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.